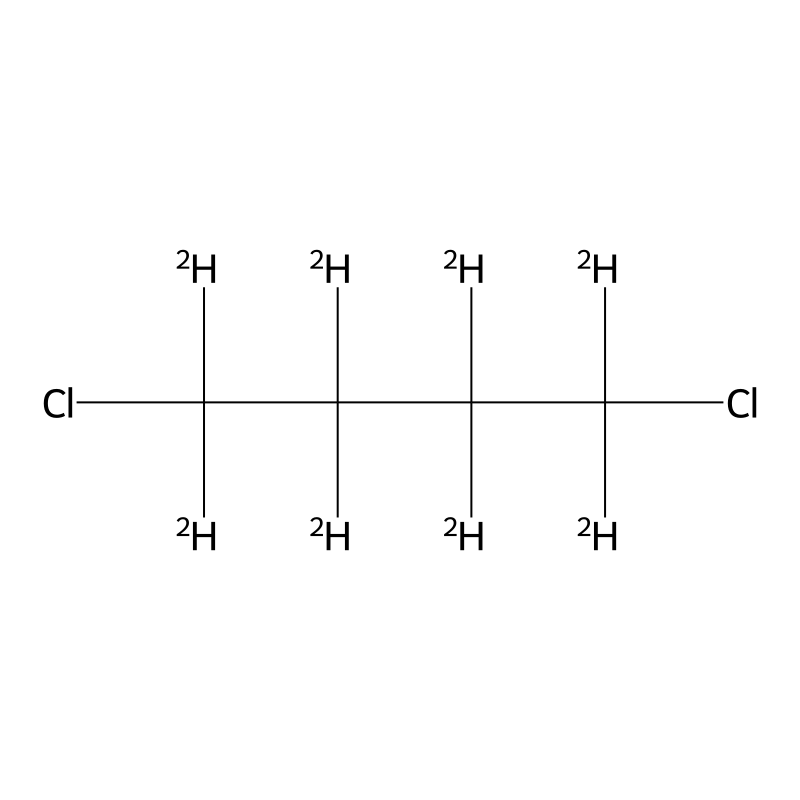1,4-Dichlorobutane-d8

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Solvent for Nuclear Magnetic Resonance (NMR) Spectroscopy:
The primary application of 1,4-DCBD8 lies in its use as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated solvents, like 1,4-DCBD8, possess several key benefits in NMR:
- Reduced signal interference: Since deuterium has a spin of 1, it doesn't contribute to the background signal in the NMR spectrum, unlike regular hydrogen with its spin of ½. This minimizes interference with the signals of interest from the sample being analyzed.
- Lock signal: The deuterium lock signal in 1,4-DCBD8 enables the spectrometer to automatically maintain a stable magnetic field, crucial for high-resolution NMR experiments.
These features make 1,4-DCBD8 a valuable solvent for studying various molecules, including:
- Biomolecules: Studying proteins, nucleic acids, and other biomolecules often requires high-resolution NMR data, where 1,4-DCBD8's reduced background signal is advantageous.
- Small molecules: Analyzing the structure and dynamics of small organic molecules also benefits from the clean spectra offered by 1,4-DCBD8.
Internal Standard in Mass Spectrometry:
1,4-DCBD8 can also serve as an internal standard in mass spectrometry experiments. An internal standard is a compound deliberately added to a sample in a known amount. It helps account for variations in instrumental response during analysis by comparing the signal intensity of the analyte (the molecule of interest) to that of the internal standard.
The advantages of using 1,4-DCBD8 as an internal standard include:
- Similar chemical properties: Sharing similarities with various organic molecules, 1,4-DCBD8 experiences similar ionization and fragmentation patterns in the mass spectrometer, making it a suitable reference point for diverse analytes.
- Deuterated nature: The presence of deuterium atoms shifts the mass spectrum peaks of 1,4-DCBD8 away from those of common analytes, minimizing spectral overlap and enhancing data interpretation.
1,4-Dichlorobutane-d8 is a deuterated analog of 1,4-dichlorobutane, characterized by the molecular formula ClCD2(CD2)2CD2Cl. This compound features deuterium, a stable isotope of hydrogen, replacing hydrogen atoms in its structure. As a colorless liquid, it is highly flammable and poses significant hazards if ingested or inhaled. Its unique isotopic labeling makes it particularly useful in various chemical and biological applications, especially in studies requiring stable isotopes for tracking or tracing purposes .
- Substitution Reactions: The chlorine atoms can be replaced by other functional groups. For example, treatment with sodium sulfide can yield tetrahydrothiophene.
- Reduction Reactions: It can be reduced to form 1,4-dilithiobutane when treated with lithium wire.
Common reagents used in these reactions include sodium sulfide and lithium wire. The products formed through these reactions are significant for further synthetic applications .
Synthetic Routes
1,4-Dichlorobutane-d8 can be synthesized via the deuteration of 1,4-dichlorobutane. This process involves:
- Deuterium Gas Exchange: Hydrogen atoms in 1,4-dichlorobutane are replaced with deuterium gas under high pressure and temperature conditions, often using a catalyst to facilitate the reaction.
Industrial Production
In industrial settings, the production of this compound requires careful control over reaction conditions to ensure high isotopic purity. Deuterated reagents and solvents are typically employed to achieve this purity. Following synthesis, the compound is purified through distillation or other separation techniques to remove impurities .
1,4-Dichlorobutane-d8 has diverse applications:
- Organic Synthesis: It serves as a reagent in organic synthesis due to its reactivity.
- Stable Isotope Studies: Its deuterated nature allows it to be used in studies requiring stable isotopes for tracing or analysis.
- Precursor for Other Compounds: It can act as a precursor for various chemical compounds and materials in synthetic chemistry.
Due to its unique properties, it is particularly valuable in research settings where isotopic labeling is necessary .
Interaction studies involving 1,4-Dichlorobutane-d8 focus on its reactivity with other chemical species. As a halogenated compound, it can react vigorously with oxidizing agents. Understanding these interactions is crucial for assessing its safety and environmental impact. Additionally, studies may explore how this compound behaves in biological systems or under varying environmental conditions .
Several compounds share structural similarities with 1,4-Dichlorobutane-d8. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dibromobutane-d8 | Contains bromine instead of chlorine | Higher reactivity due to bromine's electronegativity |
| 1,3-Dibromopropane-d6 | Different carbon chain length | Utilized in different synthetic pathways |
| Butyric acid-d8 | Deuterated carboxylic acid | Different functional group (carboxylic acid) |
The uniqueness of 1,4-Dichlorobutane-d8 lies in its specific isotopic labeling combined with chlorine atoms. This combination enhances its utility in both synthetic applications and studies requiring stable isotopes .
Physical Description
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant






